molecular formula C42H72O13 B1671525 Ginsenoside RG2 CAS No. 52286-74-5

Ginsenoside RG2

Cat. No.: B1671525
CAS No.: 52286-74-5
M. Wt: 785.0 g/mol
InChI Key: AGBCLJAHARWNLA-QGUXELDRSA-N
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Description

. Ginsenosides are the primary active components of ginseng, which has been used in traditional medicine for centuries. Panaxoside Rg2 is particularly noted for its pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects .

Mechanism of Action

Target of Action

Ginsenoside RG2, a natural compound found in ginseng, has been shown to have a variety of targets in the body. It has strong pharmacological activities in the nervous system, with protective effects on nerve cells . It also targets fibrosis-associated genes in cardiac fibroblasts . In addition, it has been found to interact with apoptotic proteins, regulating their expression and inhibiting neuronal apoptosis induced by Aβ deposition .

Mode of Action

This compound interacts with its targets in several ways. It increases the expression of Bcl-2 and HSP70 and decreases the expression of Bax and P53 . This regulation of apoptotic proteins helps inhibit neuronal apoptosis, which is beneficial for the prevention of Alzheimer’s disease . In cardiac fibroblasts, RG2 downregulates fibrosis-associated genes and increases p-AKT expression .

Biochemical Pathways

This compound affects several biochemical pathways. . This suggests that RG2 may be involved in the MAPK signaling pathway. Additionally, RG2 has been found to suppress inflammation by blocking the NF-κB and p-ERK signaling pathways .

Pharmacokinetics

The absorption of this compound is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body . These properties impact the bioavailability of this compound, affecting its therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has protective effects on nerve cells, improves resistance to neuronal injury, modulates neural activity, and resists cerebral ischemia/reperfusion injury . It also improves brain damage after eclampsia hemorrhage, memory, and cognitive deficits, treats Alzheimer’s disease and vascular dementia, alleviates anxiety, pain, and inhibits ionic-like behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photosynthetically active radiation (PAR) and soil water potential have a greater impact on ginsenoside accumulation in root tissue . Temperature and relative humidity have a greater impact on ginsenoside accumulation in leaf tissue . These factors can affect the concentration of this compound in the plant, thereby influencing its pharmacological effects.

Biochemical Analysis

Biochemical Properties

Ginsenoside RG2 is part of the 20(S)-protopanaxatriol group of ginsenosides . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, this compound has been shown to inhibit protein and mRNA expression of cell cycle G1-S phase regulators, including p-Rb, cyclin D1, CDK4, and CDK6 .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to have protective effects on nerve cells, improve resistance to neuronal injury, modulate neural activity, and resist cerebral ischemia/reperfusion injury . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It enhances the protein and mRNA expression of cell cycle arrest and apoptotic molecules, including cleaved PARP, p21, p27, p53, and Bak through ROS production . It also regulates the AKT and mitogen-activated protein kinase (MAPK) pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. For instance, the optimum degradation conditions for 20 ®-Ginsenoside RG2 were found to be a material-liquid ratio of 1:20, degradation temperature of 80 °C, degradation time of 4 h, acetic acid content of 30%, with a conversion rate of the original ginsenotriol-type ginsenoside Re into 20 ®-Ginsenoside RG2 of 24.29% .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to improve hippocampal neuronal damage and reduce Aβ (25-35)-induced memory impairment in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthetic pathway of rare ginsenoside CK was reconstituted in Y. lipolytica by overexpressing the key genes of the MVA pathway, tHMG1, IDI, ERG20, ERG12, and PPDS and AtCPR1 fusion proteins, and the final CK yield reached 161.8 mg/L .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The absorption of this compound is fast in the gastrointestinal tract, and it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panaxoside Rg2 can be synthesized through enzymatic hydrolysis of protopanaxatriol-type saponin mixtures. Enzymes such as β-galactosidase from Aspergillus oryzae and lactase from Penicillium species are commonly used . The enzymatic process involves hydrolyzing the glycosidic bonds in the saponin mixture to yield Panaxoside Rg2.

Industrial Production Methods: Industrial production of Panaxoside Rg2 typically involves extraction from fresh ginseng roots using commercial enzymes and high hydrostatic pressure. This method significantly increases the yield of ginsenosides, including Panaxoside Rg2 . The process involves treating the ginseng roots with a mixture of enzymes such as Celluclast, Termamyl, and Viscozyme under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Panaxoside Rg2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Panaxoside Rg2.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce Panaxoside Rg2.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of Panaxoside Rg2 with altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

Panaxoside Rg2 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Panaxoside Rg1
  • Panaxoside Rh1
  • Panaxoside Rh2
  • Panaxoside Rb1
  • Panaxoside Rb2

Properties

CAS No.

52286-74-5

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1

InChI Key

AGBCLJAHARWNLA-QGUXELDRSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Appearance

Solid powder

melting_point

187 - 189 °C

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome

Origin of Product

United States
Customer
Q & A

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: this compound has been shown to interact with various molecular targets, including:

  • SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]
  • NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []
  • MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]
  • AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]
  • AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]
  • TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

  • Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]
  • Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]
  • Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]
  • Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]
  • Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]
  • Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying this compound in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound?

A5: Research suggests that:

  • Absorption: this compound can be absorbed following oral administration, but its bioavailability is relatively low. [, ]
  • Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]
  • Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []
  • Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of this compound?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

  • H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]
  • Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []
  • Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []
  • 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []
  • RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of this compound?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

  • Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]
  • Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []
  • Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []
  • Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]
  • Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

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